![molecular formula C17H15N5O3 B2529090 (E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide CAS No. 401607-35-0](/img/structure/B2529090.png)
(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide
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Overview
Description
“(E)-3-(1H-benzo[d]imidazol-1-yl)-N’-(4-nitrobenzylidene)propanehydrazide” is a chemical compound that belongs to the class of benzimidazole derivatives . Benzimidazole is a heterocyclic aromatic compound that is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives has been reported in various studies . For instance, Hsieh et al. synthesized a similar compound, (E)-1-(1-allyl-1H-benzo[d]imidazol-2-yl)-3-(4-substituted phenyl) prop-2-en-1-one, and evaluated its anticancer activity .
Molecular Structure Analysis
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Benzimidazole and its derivatives are known to exhibit a wide variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Scientific Research Applications
Radical-nucleophilic Substitution Reactions
Research has shown that diazoles, including benzimidazole derivatives, participate in radical-nucleophilic substitution (SRN1) reactions. These reactions have been employed to synthesize 1-(1-methyl-1-nitroethyl) derivatives and 1-(p-nitrobenzyl) derivatives through oxidative addition and SRN1 mechanisms, indicating the versatility of benzimidazole derivatives in synthetic chemistry (Adebayo et al., 1989).
Synthesis and Characterization of Novel Conformers
A study on the synthesis and characterization of novel conformers of N-acylhydrazones, which are structurally related to the compound , revealed insights into the stereochemistry of these molecules. The research identified two major conformers, demonstrating the impact of structural variations on the properties of such compounds (Evrard et al., 2022).
Catalysis and Solvent Alternatives
In the context of green chemistry, nitro-functionalized imidazolium salts, which share a similar nitro and imidazole framework with the compound of interest, have been explored as alternatives to traditional organic solvents. These salts facilitate various organic reactions, underscoring the potential of nitro-functionalized compounds in enhancing reaction efficiencies and sustainability (Ren et al., 2011).
Antimicrobial and Anticancer Properties
Compounds structurally related to "(E)-3-(1H-benzo[d]imidazol-1-yl)-N'-(4-nitrobenzylidene)propanehydrazide" have been studied for their biological activities. For example, N-heterocyclic carbene–silver(I) acetate complexes derived from benzimidazole and imidazole showed medium to high antimicrobial activity against various bacterial strains, indicating their potential as antimicrobial agents (Patil et al., 2011). Additionally, benzimidazoles bearing oxadiazole nuclei have demonstrated significant anticancer activity, highlighting the therapeutic potential of these compounds (Rashid et al., 2012).
Future Directions
Mechanism of Action
Mode of Action
The compound interacts with its target, human topoisomerase I, by inhibiting its function . This inhibition prevents the unwinding of DNA, which is necessary for replication and transcription. As a result, the DNA processes are disrupted, leading to cell death .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways. By inhibiting human topoisomerase I, the compound disrupts these pathways, preventing the cell from replicating its DNA and producing necessary proteins . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The molecular effect of the compound’s action is the inhibition of DNA replication and transcription, leading to cell death . On a cellular level, this can result in the reduction or elimination of cancer cells, contributing to the treatment of cancer .
properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(4-nitrophenyl)methylideneamino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-17(9-10-21-12-18-15-3-1-2-4-16(15)21)20-19-11-13-5-7-14(8-6-13)22(24)25/h1-8,11-12H,9-10H2,(H,20,23)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUBHKHQLWBIGB-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2CCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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